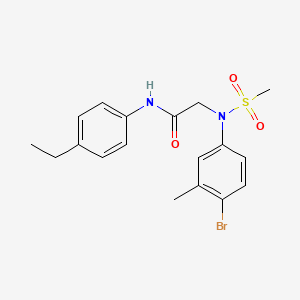
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-3-(4-METHOXYPHENYL)PROPANAMIDE
Overview
Description
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-3-(4-METHOXYPHENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-3-(4-METHOXYPHENYL)PROPANAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Methanesulfonylation: The benzothiazole core is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Amide Formation: The final step involves the coupling of the methanesulfonylated benzothiazole with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-3-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases like cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-3-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-3-(4-HYDROXYPHENYL)PROPANAMIDE
- N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPANAMIDE
Uniqueness
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-3-(4-METHOXYPHENYL)PROPANAMIDE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-24-13-6-3-12(4-7-13)5-10-17(21)20-18-19-15-9-8-14(26(2,22)23)11-16(15)25-18/h3-4,6-9,11H,5,10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRFANDOPCCYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(DIPROPYLAMINO)SULFONYL]PHENYL}-2-NITRO-1-BENZENESULFONAMIDE](/img/structure/B3522196.png)

![N-[4-(aminosulfonyl)benzyl]-5-chloro-2-nitrobenzamide](/img/structure/B3522221.png)

![N,N'-[1,4-phenylenebis(methylene)]bis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B3522228.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B3522233.png)
![3-chloro-6-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B3522239.png)
![2-iodo-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3522253.png)

![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3522260.png)
amino]benzoyl}amino)benzoate](/img/structure/B3522287.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3522291.png)
![4-{[5-[(diethylamino)carbonyl]-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3522292.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3522298.png)
